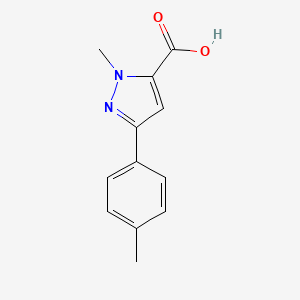
1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound belongs to the class of heterocyclic building blocks and is characterized by a pyrazole ring substituted with a methyl group and a p-tolyl group .
准备方法
The synthesis of 1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole . This intermediate is then reacted with chloroalkyl carboxylic acid to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine . This inhibition prevents formalin-induced tonic pain, highlighting its potential therapeutic applications .
相似化合物的比较
1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid can be compared with similar compounds such as:
3-P-Tolyl-1H-pyrazole-5-carboxylic acid: Lacks the methyl group at the 1-position.
1-Benzyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid: Contains a benzyl group instead of a methyl group at the 1-position.
Methyl 3-P-tolyl-1H-pyrazole-5-carboxylate: Has a methyl ester group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
生物活性
1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H12N2O2 and a molecular weight of approximately 220.24 g/mol. The compound features a pyrazole ring substituted with a methyl group and a para-tolyl group, which influences its biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammatory responses.
- Receptor Modulation : It may interact with receptors that are critical in cancer cell proliferation, leading to apoptosis in malignant cells.
- Signal Transduction Pathways : Research indicates that this compound can affect downstream signaling pathways related to cell survival and proliferation.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For instance, it showed an IC50 value of 12.50 µM against MCF7 cells, indicating significant growth inhibition .
Anti-inflammatory Effects
The compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties, effective against various bacterial strains. This activity is crucial for developing new antibiotics amid rising antibiotic resistance .
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrazole derivatives, including this compound, against multiple cancer cell lines. The results highlighted its potential as a lead compound in anticancer drug development .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels in cancer cells .
- Comparative Analysis : Comparative studies with similar compounds indicated that structural variations significantly affect biological activity. For example, derivatives with halogen substitutions exhibited enhanced potency against certain cancer cell lines .
属性
IUPAC Name |
2-methyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)10-7-11(12(15)16)14(2)13-10/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBUJDQCUQIKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














